6'-O-cinnamoylharpagide
Description
6'-O-Cinnamoylharpagide (C₂₄H₃₀O₁₁; molecular weight: 494.18 g/mol) is an acylated iridoid glycoside predominantly isolated from the roots of Scrophularia ningpoensis . Structurally, it consists of a harpagide core modified by a cinnamoyl group esterified at the 6'-O position of the glucose moiety . This compound has garnered attention for its anti-inflammatory properties, demonstrated in both in vitro and traditional medicinal contexts . It is frequently identified alongside other iridoid glycosides, such as harpagoside and harpagide, in ethanolic extracts of Scrophularia species, which are historically used in Kampo ointments for wound healing and dermatological applications .
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[[(1S,4aS,5S,7S,7aR)-4a,5,7-trihydroxy-7-methyl-1,5,6,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O11/c1-23(30)11-15(25)24(31)9-10-32-22(20(23)24)35-21-19(29)18(28)17(27)14(34-21)12-33-16(26)8-7-13-5-3-2-4-6-13/h2-10,14-15,17-22,25,27-31H,11-12H2,1H3/b8-7+/t14-,15+,17-,18+,19-,20-,21+,22+,23+,24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYJOXJZHKKVBS-PIMRTDLFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)COC(=O)C=CC4=CC=CC=C4)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@@H]([C@]2([C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)/C=C/C4=CC=CC=C4)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
6’-O-Cinnamoylharpagide can be isolated from natural sources such as the roots of Scrophularia ningpoensis . The isolation process involves extraction with solvents like methanol, ethanol, or dimethyl sulfoxide (DMSO) . The compound can also be synthesized through specific synthetic routes, although detailed synthetic methods are not widely documented.
Chemical Reactions Analysis
6’-O-Cinnamoylharpagide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like methanol and ethanol, as well as catalysts to enhance reaction rates . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6’-O-Cinnamoylharpagide has several scientific research applications:
Mechanism of Action
The mechanism of action of 6’-O-Cinnamoylharpagide involves the inhibition of inflammatory pathways. It suppresses the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) by inhibiting the activation of nuclear factor kappa B (NF-κB) . This inhibition reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Properties of this compound and Analogous Compounds
Key Observations:
Positional Isomerism: The substitution position of the acyl group significantly impacts bioactivity. For example, this compound and harpagoside share the same molecular formula but differ in acyl group placement (6'-O vs.
Acyl Group Diversity: Replacing the cinnamoyl group with feruloyl or coumaroyl increases molecular weight and polarity, which may influence solubility and bioavailability. For instance, 8-O-feruloylharpagide (540.18 g/mol) exhibits enhanced fibroblast proliferation activity compared to non-acylated harpagide .
Species-Specific Distribution : 8-p-Coumaroylharpagide is unique to Harpagophytum zeyheri, distinguishing it from H. procumbens, which primarily contains harpagoside .
Pharmacological and Industrial Relevance
- Anti-Inflammatory Activity : this compound’s anti-inflammatory effects are comparable to harpagoside but distinct from 8-O-feruloylharpagide, which targets wound healing via fibroblast modulation .
- Analytical Challenges : Structural similarities among iridoid glycosides complicate metabolomic analyses, especially in oily herbal extracts like Kampo ointments, where solubility issues hinder LC-MS profiling .
- Drug Design Implications: Minor structural modifications, such as acyl group variations (e.g., 6-O-cinnamoylcatalpol vs. 6-O-syringoylajugol), are critical in optimizing pharmacokinetic properties for drug development .
Research Findings and Clinical Implications
- Species Variability : In Scrophularia peyronii, this compound was absent in the Sp-M fraction but detected in Sp-B, highlighting extraction-method-dependent compound distribution .
- Therapeutic Synergy : Crude extracts of Harpagophytum species, despite differences in iridoid ratios (e.g., harpagoside vs. 8-p-coumaroylharpagide), show similar analgesic and anti-inflammatory efficacy, suggesting functional redundancy among structural analogs .
Biological Activity
6'-O-Cinnamoylharpagide is a compound derived from the roots of Harpagophytum procumbens, commonly known as devil's claw. This compound has garnered attention due to its notable biological activities, particularly its anti-inflammatory properties. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Isolation
This compound is part of a group of iridoids, which are known for their diverse pharmacological effects. It was isolated alongside other compounds such as harpagoside and acteoside through spectroscopic analyses, including 2D NMR techniques. The structural characterization is essential for understanding its biological activity .
Anti-inflammatory Effects
Numerous studies have reported the anti-inflammatory properties of this compound. In vitro experiments demonstrated that this compound effectively inhibits nitric oxide (NO) production in macrophage RAW264.7 cells induced by lipopolysaccharides (LPS). This inhibition suggests a potential mechanism for its anti-inflammatory action, making it a candidate for therapeutic applications in inflammatory diseases .
Antioxidant Activity
The compound has also shown significant antioxidant activity. In a comparative study, this compound exhibited an IC50 value of 3.8 µg/mL in DPPH scavenging assays, indicating its efficacy in neutralizing free radicals . This property is crucial for protecting cells from oxidative stress-related damage.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial properties against various pathogens. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use as a natural antimicrobial agent .
Table 1: Summary of Biological Activities
Clinical Implications
Case studies have highlighted the potential clinical applications of this compound in treating conditions such as arthritis and other inflammatory disorders. The compound's ability to modulate inflammatory pathways could provide an alternative to conventional non-steroidal anti-inflammatory drugs (NSAIDs), which often have significant side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
